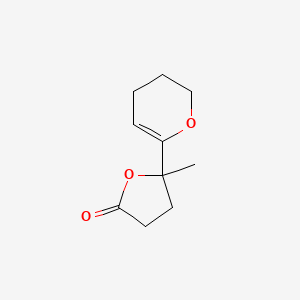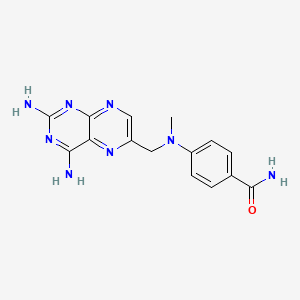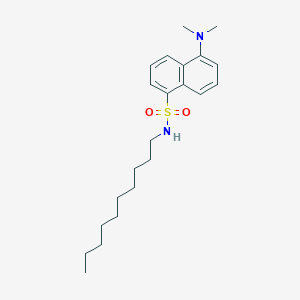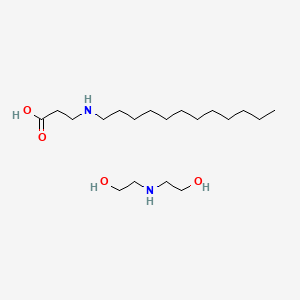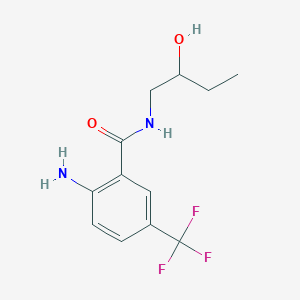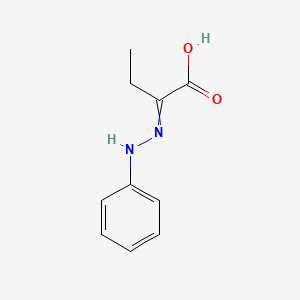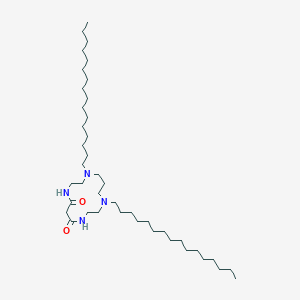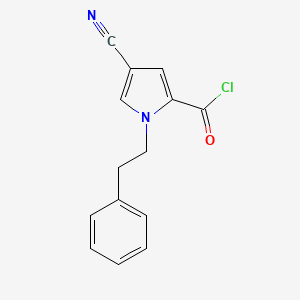
4-Cyano-1-(2-phenylethyl)-1H-pyrrole-2-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyano-1-(2-phenylethyl)-1H-pyrrole-2-carbonyl chloride is a heterocyclic compound that contains a pyrrole ring substituted with a cyano group, a phenylethyl group, and a carbonyl chloride group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-1-(2-phenylethyl)-1H-pyrrole-2-carbonyl chloride typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.
Introduction of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyano donor, such as potassium cyanide (KCN).
Attachment of the Phenylethyl Group: The phenylethyl group can be introduced via a Friedel-Crafts alkylation reaction, where the pyrrole ring reacts with phenylethyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3).
Formation of the Carbonyl Chloride Group: The carbonyl chloride group can be introduced by reacting the corresponding carboxylic acid derivative with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
4-Cyano-1-(2-phenylethyl)-1H-pyrrole-2-carbonyl chloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The carbonyl chloride group can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, or thiols to form amides, esters, or thioesters, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for chlorination, followed by nucleophiles like amines or alcohols.
Major Products
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: Amides, esters, or thioesters depending on the nucleophile used.
科学的研究の応用
4-Cyano-1-(2-phenylethyl)-1H-pyrrole-2-carbonyl chloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
作用機序
The mechanism of action of 4-Cyano-1-(2-phenylethyl)-1H-pyrrole-2-carbonyl chloride involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
4-Cyano-1-(2-phenylethyl)-1H-pyrrole-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
4-Cyano-1-(2-phenylethyl)-1H-pyrrole-2-methyl ester: Similar structure but with a methyl ester group instead of a carbonyl chloride group.
4-Cyano-1-(2-phenylethyl)-1H-pyrrole-2-thioester: Similar structure but with a thioester group instead of a carbonyl chloride group.
Uniqueness
4-Cyano-1-(2-phenylethyl)-1H-pyrrole-2-carbonyl chloride is unique due to its combination of functional groups, which confer specific reactivity and potential applications. The presence of the carbonyl chloride group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis and pharmaceutical development.
特性
CAS番号 |
66491-02-9 |
|---|---|
分子式 |
C14H11ClN2O |
分子量 |
258.70 g/mol |
IUPAC名 |
4-cyano-1-(2-phenylethyl)pyrrole-2-carbonyl chloride |
InChI |
InChI=1S/C14H11ClN2O/c15-14(18)13-8-12(9-16)10-17(13)7-6-11-4-2-1-3-5-11/h1-5,8,10H,6-7H2 |
InChIキー |
IGAPMRZOLYQEJB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCN2C=C(C=C2C(=O)Cl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



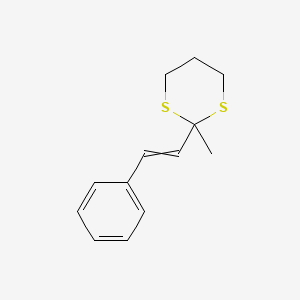
![1,2,4,5,6-Pentafluoro-3-azabicyclo[4.2.0]octa-2,4-diene](/img/structure/B14472839.png)
